molecular formula C15H16N2O3S B11123580 5-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B11123580
M. Wt: 304.4 g/mol
InChI Key: IKSKJCFZFRURFG-UHFFFAOYSA-N
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Description

4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiazole ring, a carbamoyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID typically involves the formation of the thiazole ring followed by the introduction of the carbamoyl and butanoic acid groups. One common method involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine to form the thiazole ring. This intermediate is then reacted with butanoic acid derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine, are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the carbamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H16N2O3S/c1-10-5-7-11(8-6-10)12-9-21-15(16-12)17-13(18)3-2-4-14(19)20/h5-9H,2-4H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

IKSKJCFZFRURFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O

Origin of Product

United States

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